1-(5-ethoxypyridin-2-yl)ethan-1-amine
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Overview
Description
1-(5-Ethoxypyridin-2-yl)ethan-1-amine is an organic compound characterized by the presence of an ethoxy group attached to a pyridine ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-ethoxypyridin-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with an ethoxy substituent at the 5-position. This can be achieved through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Ethanamine Group: The ethanamine group is introduced via nucleophilic substitution reactions. This step often requires the use of reagents such as ethylamine or its derivatives under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed. Continuous flow processes are preferred for large-scale production due to their efficiency and consistency.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction rates and yields. Common catalysts include transition metal complexes, while solvents such as ethanol or methanol are often used.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethoxypyridin-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule. Reagents such as halogens or alkylating agents are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation Products: Oxides, hydroxyl derivatives.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated compounds, alkylated derivatives.
Scientific Research Applications
1-(5-Ethoxypyridin-2-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-ethoxypyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
1-(5-Ethoxypyridin-2-yl)ethan-1-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The ethoxy group at the 5-position of the pyridine ring imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions.
- The ethanamine moiety provides a versatile functional group for further chemical modifications and applications.
Properties
CAS No. |
1337170-67-8 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(5-ethoxypyridin-2-yl)ethanamine |
InChI |
InChI=1S/C9H14N2O/c1-3-12-8-4-5-9(7(2)10)11-6-8/h4-7H,3,10H2,1-2H3 |
InChI Key |
IKOWGGQZPFBNBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C=C1)C(C)N |
Purity |
95 |
Origin of Product |
United States |
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